N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a benzofuropyrimidine core substituted with a thiophen-2-ylmethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5S2/c28-20(25-14-7-8-18-19(10-14)31-13-30-18)12-34-24-26-21-16-5-1-2-6-17(16)32-22(21)23(29)27(24)11-15-4-3-9-33-15/h1-10H,11-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTXLRLSKXGIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CS5)OC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Overview
N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , a pyrimidinone core , and a thiophene group , which contribute to its biological properties. The molecular formula is , and it possesses several functional groups that may interact with biological targets.
The biological activity of N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of key biological pathways, influencing processes such as:
- Cell proliferation
- Apoptosis induction
- Enzyme inhibition
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related benzodioxole derivatives. For instance, compounds derived from benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism involves:
- Inhibition of DNA synthesis
- Induction of apoptosis : Enhanced early and late apoptosis was observed in treated cancer cells.
- Disruption of mitochondrial membrane potential : This indicates a pathway for triggering cell death mechanisms.
Table 1: Summary of Anticancer Activity Findings
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Mitochondrial Effect |
|---|---|---|---|---|
| Compound 5 | A549 | 12 | Yes | Disturbed |
| Compound 5 | C6 | 15 | Yes | Disturbed |
| Control | NIH/3T3 | >100 | No | Stable |
These results indicate that the benzodioxole structure enhances lipophilicity and bioavailability, contributing to increased anticancer activity .
Enzyme Inhibition
In addition to anticancer activity, the compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE). However, findings suggest no significant correlation between anticancer activity and cholinesterase inhibition for certain derivatives . This highlights the specificity of the compound’s action in different biological contexts.
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxole-based thiosemicarbazone derivatives, which included analogs similar to N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The study reported that certain derivatives exhibited potent anticancer activity with low toxicity towards normal cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Variations
Key analogs share the benzofuropyrimidine or related heterocyclic cores but differ in substituents and side chains (Table 1). Notable examples include:
Key Observations:
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound was compared to analogs:
Bioactivity and Structure-Activity Relationships (SAR)
While explicit bioactivity data for the target compound are unavailable, SAR principles () and clustering studies () provide insights:
- Thiophene vs. Furan Substituents : Thiophene (target compound) may improve electron-richness and binding to hydrophobic pockets compared to furan () .
- Sulfanyl Linkage : The sulfanyl group in the target compound and could facilitate covalent interactions with cysteine residues in enzyme active sites .
- Benzodioxol-5-yl Group : This moiety may enhance solubility and metabolic stability relative to halogenated phenyl groups () .
NMR and Spectroscopic Comparisons
highlights that NMR chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For example:
- The thiophen-2-ylmethyl group in the target compound would likely cause upfield shifts in region B compared to allyl-substituted analogs () due to reduced electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
